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Compound of Interest

Compound Name: N-ethylmorpholine-2-carboxamide

CAS No.: 135072-22-9

Cat. No.: B161649

Get Quote

Introduction & Molecule Profile
N-ethylmorpholine-2-carboxamide represents a versatile pharmacophore.[1] The morpholine

ring provides favorable solubility and metabolic properties, while the 2-carboxamide group

serves as a hydrogen-bond donor/acceptor motif critical for active site interactions (e.g., within

the YKL-40 binding pocket).[1]

When developing assays for this scaffold, researchers must account for:

Basicity: The tertiary amine (N-ethyl) typically confers a pKa ~7.0–8.0, making pH control in

assays critical.[1]

Stereochemistry: The C2 position is chiral.[1] Assays must distinguish between (R) and (S)

enantiomers, as biological activity is often stereospecific.[1]

Hydrophilicity: The carboxamide increases polarity, requiring specific LC-MS retention

strategies.[1]
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Property Characteristic Assay Implication

Scaffold Type Heterocyclic Amide
Good aqueous solubility; low

lipophilicity (LogD < 2).[1]

pKa (Calc.) ~7.4 (Morpholine N)

Ionization state changes near

physiological pH; requires

buffered mobile phases.[1]

Chirality C2 Center
Enantioselective separation

(Chiral HPLC) is mandatory.[1]

UV Absorbance Low (unless substituted)

UV detection is poor; Mass

Spectrometry (MS) is the

preferred detection method.[1]

Bioanalytical Assay Development (LC-MS/MS)
Objective: Accurate quantification of N-ethylmorpholine-2-carboxamide in plasma or buffer

matrices. Challenge: The molecule is highly polar and lacks a strong chromophore.[1] Solution:

Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse-Phase with Ion-Pairing,

coupled to ESI-MS/MS.[1]

Protocol A: LC-MS/MS Quantification
Mechanism: Positive mode electrospray ionization (ESI+) targets the basic morpholine nitrogen

(

).[1]

1. Sample Preparation
Matrix: Plasma, Microsomal S9 fraction, or Assay Buffer.[1]

Extraction: Protein Precipitation (PPT).[1]

Aliquot 50 µL sample into a 96-well plate.

Add 150 µL Acetonitrile (ACN) containing Internal Standard (e.g., N-ethylmorpholine-d5).

[1]
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Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

Transfer 100 µL supernatant to a fresh plate; dilute 1:1 with water (to improve peak

shape).

2. Chromatographic Conditions
Column: Waters XBridge BEH Amide (HILIC), 2.1 x 50 mm, 2.5 µm.[1]

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

Gradient:

0.0 min: 95% B

2.0 min: 50% B[1]

2.5 min: 50% B[1]

2.6 min: 95% B (Re-equilibration)[1]

Flow Rate: 0.6 mL/min.[1]

3. Mass Spectrometry Parameters (MRM)
Source: ESI Positive.[1]

Precursor Ion: m/z ~159.1 (Parent).[1]

Product Ions:

Quantifier: m/z 114.1 (Loss of amide group).[1]

Qualifier: m/z 71.1 (Morpholine ring fragment).[1]

Collision Energy: Optimize per instrument (typically 20–30 eV).[1]
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Functional Assay: Target Engagement (YKL-40 Case
Study)
Context: Recent patents highlight this scaffold in YKL-40 (Chitinase-3-like protein 1) inhibitors.

[1] YKL-40 binds carbohydrates; therefore, a displacement assay using a fluorescent probe is

the standard screening approach.[1]

Protocol B: Fluorescence Polarization (FP) Binding
Assay
Objective: Measure the affinity (

or

) of N-ethylmorpholine-2-carboxamide derivatives by displacing a labeled tracer.

1. Reagents
Protein: Recombinant Human YKL-40 (His-tagged).[1]

Tracer: Chitin-FITC or a known high-affinity binder conjugated to AlexaFluor-488.[1]

Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

2. Experimental Workflow
Compound Dilution: Prepare 10-point dose-response series of N-ethylmorpholine-2-
carboxamide in DMSO (Top conc: 100 µM).

Plate Setup: Use black 384-well low-volume plates.

Transfer 100 nL compound per well.[1]

Add 5 µL Protein Solution (Final conc:

of tracer, approx 20-50 nM).

Incubate 15 min at RT.

Add 5 µL Tracer Solution (Final conc: 10-20 nM).
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Incubation: Incubate 60 min at RT in the dark.

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

Calculation:

[1]

S = Parallel intensity, P = Perpendicular intensity.[1]

3. Data Analysis
Fit data to a 4-parameter logistic model to determine

.[1]

[1]

Metabolic Stability Profiling
Rationale: The morpholine ring is susceptible to oxidative metabolism (ring opening) by

Cytochrome P450s.[1] The ethyl group can also undergo dealkylation.[1]

Protocol C: Microsomal Stability Assay
Incubation:

Substrate: 1 µM N-ethylmorpholine-2-carboxamide.[1]

Enzyme: Human Liver Microsomes (0.5 mg/mL protein).[1]

Cofactor: NADPH (1 mM).[1]

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

Quench: Add ice-cold ACN containing internal standard.

Analysis: Analyze via LC-MS/MS (Protocol A).

Calculation: Plot ln(% remaining) vs. time. Slope =

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://www.benchchem.com/product/b161649/docs?utm_src=pdf-body#application-note-assay-development-for-n-ethylmorpholine-2-carboxamide-scaffolds
https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://patents.google.com/patent/US20230348516A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.[1]

[1]

Visualizing the Assay Logic
The following diagram illustrates the decision tree for characterizing this scaffold, from

synthesis to lead optimization.
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Caption: Workflow for evaluating N-ethylmorpholine-2-carboxamide derivatives, linking

physicochemical checks to functional validation.
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Disclaimer:N-ethylmorpholine-2-carboxamide derivatives are research chemicals. All assays

involving biological tissues or hazardous solvents must be conducted under appropriate

GLP/safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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